molecular formula C10H14N2O2 B14537005 Ethyl (5-amino-2-methylphenyl)carbamate CAS No. 61962-71-8

Ethyl (5-amino-2-methylphenyl)carbamate

Cat. No.: B14537005
CAS No.: 61962-71-8
M. Wt: 194.23 g/mol
InChI Key: VDJGKXWWTLENND-UHFFFAOYSA-N
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Description

Ethyl (5-amino-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-amino-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-amino-2-methylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (5-amino-2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-amino-5-methylphenyl)carbamate
  • Ethyl (3-amino-4-methylphenyl)carbamate
  • Ethyl (4-amino-3-methylphenyl)carbamate

Uniqueness

Ethyl (5-amino-2-methylphenyl)carbamate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This unique structure can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

61962-71-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(5-amino-2-methylphenyl)carbamate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI Key

VDJGKXWWTLENND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)N)C

Origin of Product

United States

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